Amastatin - 67655-94-1

Amastatin

Catalog Number: EVT-258863
CAS Number: 67655-94-1
Molecular Formula: C21H38N4O8
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amastatin is a non-toxic inhibitor of aminopeptidase A (Ki = 1 µM) and leucine aminopeptidase. Also acts as a slow-binding, competitive inhibitor of aminopeptidase M. Does not inhibit aminopeptidase B, chymotrypsin, elastase, papain, pepsin, thermolysin, or trypsin.
Source and Classification

Amastatin is classified as a peptide-based inhibitor and is primarily sourced from microbial fermentation processes. Its chemical structure includes a series of amino acids that confer its inhibitory properties, making it a subject of interest in biochemical research and drug development. The compound has been extensively characterized in scientific literature for its structure-activity relationships and mechanisms of action .

Synthesis Analysis

The synthesis of Amastatin involves several methods, with notable approaches including:

  • Solid-phase peptide synthesis: This technique allows for the stepwise assembly of peptide chains on a solid support, facilitating the formation of Amastatin by coupling protected amino acids in a controlled manner.
  • Chemical modification: Synthesis often includes the modification of precursor compounds to enhance the potency and selectivity of Amastatin against specific aminopeptidases.

Technical details reveal that stereochemistry plays a crucial role in the activity of Amastatin. For instance, the (2S,3R)-3-amino-2-hydroxy acid configuration is essential for its inhibitory function .

Molecular Structure Analysis

Amastatin's molecular structure can be described by its chemical formula C21H38N4O8HClC_{21}H_{38}N_{4}O_{8}\cdot HCl and a molecular weight of 511.1 g/mol. The compound's structure features several key components:

  • Amino acid residues: These contribute to its ability to bind to aminopeptidases.
  • Hydrochloride form: The hydrochloride salt enhances solubility in aqueous solutions.

The structural representation includes a complex arrangement of atoms that facilitates interaction with target enzymes. The InChIKey for Amastatin is GBDUPCKQTDKNLS-PORDUOSCSA-N, which aids in database searches for chemical information .

Chemical Reactions Analysis

Amastatin undergoes specific chemical reactions primarily related to its binding with aminopeptidases. Key reactions include:

  • Enzyme-inhibitor interactions: Amastatin binds competitively to the active site of aminopeptidases, preventing substrate access and subsequent hydrolysis.
  • Hydrolysis: While Amastatin itself is stable under physiological conditions, it can be hydrolyzed into smaller fragments under certain enzymatic conditions.

These reactions are critical for understanding how Amastatin modulates enzymatic activity within biological systems .

Mechanism of Action

The mechanism by which Amastatin exerts its effects involves:

  1. Binding to the active site: By mimicking substrates, Amastatin competes with natural substrates for binding sites on aminopeptidases.
  2. Inhibition of enzyme activity: Once bound, it effectively blocks the catalytic action of these enzymes, leading to altered peptide metabolism.

This mechanism highlights Amastatin's role in regulating physiological processes influenced by aminopeptidase activity .

Physical and Chemical Properties Analysis

Amastatin exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white to off-white powder.
  • Solubility: The compound is soluble in aqueous buffers and ethanol, which facilitates its use in laboratory settings.
  • Storage conditions: It should be stored at +4°C to maintain stability.

These properties are crucial for practical applications in research settings where precise handling and storage conditions are necessary .

Applications

Amastatin has several scientific applications, including:

  • Biochemical research: It serves as a valuable tool for studying aminopeptidase functions and their roles in various biological processes.
  • Drug development: Due to its inhibitory properties, Amastatin is investigated as a potential lead compound for developing therapeutics aimed at diseases involving dysregulated peptide metabolism.
Enzymology of Amastatin: Mechanisms and Specificity

Inhibition of M1 Family Aminopeptidases

The M1 family of zinc-dependent metalloaminopeptidases plays crucial roles in peptide hormone processing, neuropeptide metabolism, and antigen presentation. Amastatin exhibits broad, yet nuanced, inhibitory activity across this family.

Substrate-Dependent Binding to Aminopeptidase A (APA) and N (APN)

Amastatin demonstrates significant but differential potency against key M1 aminopeptidases. Its highest affinity is typically observed for Aminopeptidase N (APN/CD13) and Leucyl/Cystinyl Aminopeptidase (LAP/Oxytocinase), with inhibition constants (Ki) often in the sub-micromolar range (e.g., Ki for APN ~ 10⁻⁷ M) [3] [8] [10]. Inhibition of Aminopeptidase A (APA/Glutamyl Aminopeptidase), responsible for cleaving N-terminal acidic residues (Asp, Glu), is also potent, though generally slightly less so than for APN [1] [3] [8]. Crucially, amastatin does not inhibit Aminopeptidase B (APB/RBP), which cleaves basic N-terminal residues (Arg, Lys), highlighting its selectivity within the M1 family based on the enzyme's S1 pocket specificity [3] [6]. Its binding is highly dependent on mimicking the transition state of the substrate's scissile peptide bond and exploiting specific interactions within the enzyme's S1 (specificity) pocket and downstream subsites (S1', S2', etc.) [1] [4].

Table 1: Amastatin Inhibition Constants (Ki) for Key M1 Aminopeptidases

Enzyme (EC Number)Primary SpecificityAmastatin Ki (Approx.)Key References
Aminopeptidase N (APN/CD13) (EC 3.4.11.2)Neutral/Ala, Leu~ 0.1 - 0.5 µM [3] [10]
Leucine Aminopeptidase (LAP3) (EC 3.4.11.1)Leu, Hydrophobic~ 0.1 µM [8] [10]
Aminopeptidase A (APA) (EC 3.4.11.7)Acidic (Asp, Glu)~ 0.25 µM [1] [8]
Tyrosine AminopeptidaseTyrInhibited [10]
Aminopeptidase B (APB/RBP) (EC 3.4.11.6)Basic (Arg, Lys)No Significant Inhibition [3] [6]

Competitive vs. Non-Competitive Inhibition Dynamics

Amastatin functions as a competitive inhibitor for its primary M1 targets, including APA, APN, and LAP. Kinetic analyses consistently show that amastatin increases the apparent Michaelis constant (Kₘ) of the enzyme for its substrate without altering the maximal velocity (Vₘₐₓ), characteristic of reversible competitive inhibition [1] [6] [8]. This indicates direct competition with the substrate for binding at the enzyme's active site. Studies comparing amastatin to the related inhibitor bestatin reveal that amastatin often exhibits slower binding kinetics and potentially tighter binding, forming a more stable enzyme-inhibitor complex, attributed to its ability to interact with subsites beyond S1 (particularly S3') [2] [4]. While primarily competitive, its interaction involves complex formation mimicking the transition state, leading to very effective blockage of the catalytic zinc and substrate access [4] [6].

Role of Metal Chelation in Active Site Interaction

The catalytic mechanism of M1 aminopeptidases relies on a zinc ion coordinated within the active site by a conserved HEXXHX₁₈E motif. Amastatin's inhibitory power stems critically from its C-terminal α-hydroxy-β-amino acid group (statine derivative) acting as a potent zinc-chelating moiety [4] [6]. Structural studies (e.g., with E. coli aminopeptidase N) reveal that the hydroxyl and carbonyl oxygen atoms of this group form bidentate or water-bridged interactions with the catalytic zinc ion, displacing or mimicking the nucleophilic water essential for peptide bond hydrolysis [4] [6]. This chelation effectively blocks the catalytic machinery. Furthermore, the binding of amastatin induces conformational changes in active site residues (e.g., Met260, Arg293, Glu298, Tyr381 in ePepN) to optimize interactions with the inhibitor's peptide backbone and side chains, further stabilizing the complex [4]. Crucially, while amastatin chelates zinc, its inhibition of APA is not reversed by calcium ions, distinguishing it from the enzyme's natural cofactor dependency [8].

Table 2: Key Features of Amastatin's Metal Chelation and Active Site Interaction

FeatureDescriptionConsequence
Chelating GroupC-terminal α-hydroxy-β-amino acid (Statine derivative)Directly coordinates the catalytic Zn²⁺ ion.
Zinc CoordinationBidentate or water-mediated binding via hydroxyl and carbonyl oxygen atoms.Displaces/mimics catalytic water, blocking hydrolysis.
Induced FitConformational changes in residues lining S1 pocket and catalytic site (e.g., Met260, Glu298, Tyr381 in ePepN).Optimizes hydrophobic/ionic interactions, enhancing binding affinity.
Role of Metal IonsInhibition dependent on Zn²⁺ chelation. Not reversed by Ca²⁺ (APA). Activity of some enzymes enhanced by alkaline earth metals, but amastatin inhibition persists.Confirms Zn²⁺ as target. Inhibition mechanism distinct from Ca²⁺ activation.

Calcium-Modulated Substrate Specificity in APA Inhibition

Aminopeptidase A (APA) exhibits a unique calcium-dependent substrate specificity switch, a feature critically exploited and revealed by amastatin inhibition studies and structural biology. APA cleaves N-terminal aspartate (Asp) or glutamate (Glu) residues. Structural determinations of human APA complexed with ligands show a calcium-binding site located directly within the S1 specificity pocket [2].

  • Without Calcium: In the absence of Ca²⁺, the S1 pocket possesses some flexibility. Negatively charged residues (Asp, Glu) can bind via salt bridges to positively charged residues (Arg, Lys) lining the pocket. Positively charged residues (Arg, Lys) can also bind, albeit less favorably, potentially through similar ionic interactions, although repulsion might occur depending on precise residue placement [2].
  • With Calcium: Binding of Ca²⁺ dramatically alters the electrostatic landscape of the S1 pocket. The cation creates a localized positive charge. This strongly enhances the binding of substrates with N-terminal acidic residues (Asp, Glu) because the negatively charged side chains can directly coordinate the Ca²⁺ ion, forming stable liganding interactions [2]. Conversely, the presence of the positively charged Ca²⁺ ion renders the binding of substrates with N-terminal basic residues (Arg, Lys) highly unfavorable due to strong charge repulsion [2].

Amastatin, containing a C-terminal aspartic acid, effectively mimics an N-terminal acidic residue. Its inhibition of APA is therefore potentiated in the presence of calcium. The aspartate side chain of amastatin coordinates the Ca²⁺ ion within the S1 pocket, significantly contributing to the binding energy and explaining its higher potency against APA compared to inhibitors lacking this specific interaction (like bestatin) [2]. This calcium switch mechanism provides a structural basis for APA's strict substrate specificity towards acidic amino acids under physiological conditions and highlights how amastatin exploits this mechanism for tight binding.

Differential Potency Against ERAP1 and Other M1 Enzymes

While amastatin is a broad-spectrum M1 aminopeptidase inhibitor, its potency varies significantly across family members. A key example of this differential inhibition is its weak activity against Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

ERAP1 plays a critical role in antigen processing by trimming peptides for presentation by Major Histocompatibility Complex class I (MHC-I) molecules. Early studies identified that classic M1 inhibitors like bestatin and amastatin exhibit poor potency against ERAP1 [5] [9]. This relatively low affinity is attributed to structural differences in the active site and substrate binding pockets between ERAP1 and other M1 enzymes like APA or APN. While amastatin effectively blocks enzymes like APA, APN, and LAP by fitting snugly into their S1 pockets and chelating zinc, its structure does not optimally complement the unique architecture and conformational dynamics of the ERAP1 active site, which is larger and more complex, involving domain movements [5] [9].

The development of highly potent (sub-nanomolar) and selective phosphinic pseudopeptide inhibitors of ERAP1 (e.g., DG013A, DG046) underscores the distinct pharmacophore requirements for this enzyme compared to other M1 aminopeptidases effectively targeted by amastatin [5] [9]. These selective inhibitors were designed based on detailed structural knowledge of ERAP1's closed conformation and transition state, interactions that amastatin cannot fully replicate. This differential potency makes amastatin a useful tool for distinguishing ERAP1 activity from that of other M1 aminopeptidases in cellular or biochemical assays, but also highlights that its inhibition profile is not uniform across the entire enzyme family.

Table 3: Amastatin's Differential Potency Against Select M1 Aminopeptidases

EnzymePrimary Function/LocationAmastatin PotencyStructural Basis for Differential Potency
APN (CD13)Peptide degradation, cell signaling (Cell membrane)High (Ki ~0.1-0.5 µM)Fits well into S1 pocket; effective Zn²⁺ chelation; interacts with S3'.
APAAngiotensin II/III metabolism (Cell membrane)High (Ki ~0.25 µM)Exploits Ca²⁺ in S1 pocket via C-terminal Asp; effective Zn²⁺ chelation.
LAP (LAP3)Cytosolic peptide degradation (Cytosol)High (Ki ~0.1 µM)Fits hydrophobic/neutral S1 pocket; effective Zn²⁺ chelation.
ERAP1Antigen processing for MHC-I (Endoplasmic Reticulum)Low (Poor inhibition)Suboptimal fit for larger, more complex ERAP1 active site undergoing conformational changes; does not efficiently mimic transition state geometry required for high affinity.
ERAP2Antigen processing for MHC-I (ER)Presumed Low (Similar to ERAP1)Structural differences from APA/APN; amastatin not designed for ERAP2 active site.
PSA (NPEPPS)Neuropeptide processing? (Cytosol/Nucleus)Reported Inhibitor [4]Specific potency data vs amastatin scarce; likely inhibited but affinity may differ from APN/APA.

Properties

CAS Number

67655-94-1

Product Name

Amastatin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

Molecular Formula

C21H38N4O8

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1

InChI Key

QFAADIRHLBXJJS-ZAZJUGBXSA-N

SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N

Solubility

Soluble in DMSO

Synonyms

3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid
3-amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp
amastatin

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.